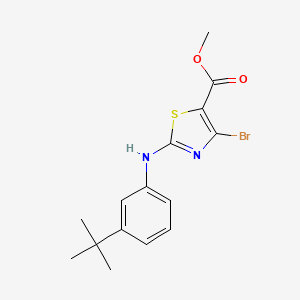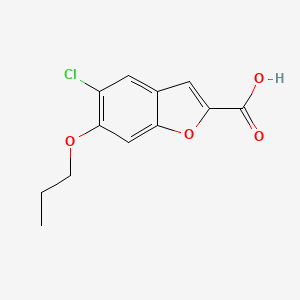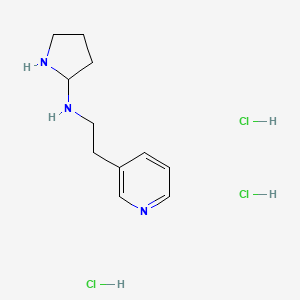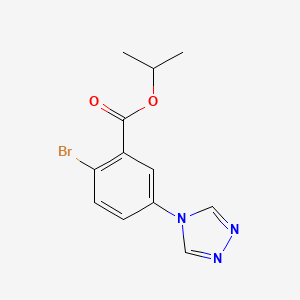
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a solid at room temperature and has a predicted boiling point of approximately 438.4°C at 760 mmHg .
Méthodes De Préparation
The synthesis of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-aminothiazole with 3-tert-butylphenyl isocyanate, followed by esterification with methanol . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The thiazole ring in the compound is known to participate in various biochemical pathways, potentially affecting the activity of enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 4-bromo-2-methylthiazole-5-carboxylate: Similar in structure but with a methyl group instead of the tert-butylphenylamino group.
Methyl 4-bromo-2-aminothiazole-5-carboxylate: Contains an amino group instead of the tert-butylphenylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H17BrN2O2S |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(3-tert-butylanilino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2S/c1-15(2,3)9-6-5-7-10(8-9)17-14-18-12(16)11(21-14)13(19)20-4/h5-8H,1-4H3,(H,17,18) |
Clé InChI |
XELXASSAZLMKEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)

![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)


![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)


![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)

